2-Sulfobenzoic anhydride

Organic synthesis Regioselectivity Amine acylation

2-Sulfobenzoic anhydride (2-SBA) is a dual-electrophilic cyclic anhydride that enables one-step construction of zwitterionic esters and sulfonic acid libraries-transformations that generic anhydrides or sulfonyl chlorides cannot replicate. • One-step zwitterionic ester synthesis from N-Boc-α-amino alcohols • Fixed-charge derivatization reagent for MALDI-TOF-MS & ESI-MS analysis • Key intermediate in industrial saccharin synthesis Supplied with Certificate of Analysis. Bulk quantities available.

Molecular Formula C7H4O4S
Molecular Weight 184.17 g/mol
CAS No. 81-08-3
Cat. No. B147474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Sulfobenzoic anhydride
CAS81-08-3
Synonyms2-sulfobenzoic acid cyclic anhydride
2-sulfobenzoic anhydride
2-sulfobenzoic cyclic anhydride
o-sulfobenzoic anhydride
Molecular FormulaC7H4O4S
Molecular Weight184.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)OS2(=O)=O
InChIInChI=1S/C7H4O4S/c8-7-5-3-1-2-4-6(5)12(9,10)11-7/h1-4H
InChIKeyNCYNKWQXFADUOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Sulfobenzoic Anhydride Overview


2-Sulfobenzoic anhydride (2-SBA, CAS 81-08-3), also designated o-sulfobenzoic acid cyclic anhydride, is a heterocyclic mixed anhydride that incorporates both carboxylic and sulfonic acid functionalities within a seven-membered benzoxathiolone ring system (molecular formula C₇H₄O₄S, molecular weight 184.17 g/mol). The compound presents as a white to beige crystalline solid with a melting point of 116–128°C and boiling point of 184–186°C at 18 mmHg [1]. Unlike symmetric carboxylic anhydrides such as acetic anhydride or benzoic anhydride, 2-SBA possesses two electrophilic sites—the carbonyl carbon of the cyclic ester and the sulfur atom of the sulfonate group—each exhibiting distinct regioselectivity toward nucleophiles [2]. This dual electrophilicity, combined with the constrained cyclic structure that accelerates ring-opening reactions relative to acyclic analogs, underpins its utility as a specialized acylating and sulfonating reagent in organic synthesis, pharmaceutical intermediate production, and analytical derivatization [3].

Why 2-Sulfobenzoic Anhydride Is Irreplaceable


Generic substitution of 2-sulfobenzoic anhydride (2-SBA) with simpler carboxylic anhydrides (e.g., benzoic anhydride or phthalic anhydride), sulfonyl chlorides (e.g., tosyl chloride), or the parent acid (o-sulfobenzoic acid) fails to reproduce critical performance attributes across multiple application domains. Benzoic anhydride and phthalic anhydride lack the sulfonate group entirely, precluding the simultaneous introduction of both acyl and sulfonate moieties required for generating zwitterionic esters [1]. o-Sulfobenzoic acid cannot effect acylation without prior activation and yields different regiochemical outcomes when reacting with nucleophiles. Common sulfonyl chlorides such as tosyl chloride introduce sulfonate groups but not acyl functionalities and exhibit different solvolytic rate profiles. The constrained seven-membered cyclic structure of 2-SBA accelerates ring-opening relative to acyclic mixed anhydrides, a kinetic feature not replicated by open-chain analogs [2]. Consequently, substitution with a generic alternative would alter reaction selectivity, compromise product yield, change the ionization efficiency in analytical applications, or fail to generate the intended heterocyclic scaffolds, necessitating careful evaluation of the specific reaction context.

Differentiation Evidence for 2-Sulfobenzoic Anhydride


Regioselective Carbonyl Attack in Amine Reactions

2-Sulfobenzoic anhydride (2-SBA) exhibits exclusive regioselectivity toward nucleophilic attack at the carbonyl carbon when reacted with primary aromatic amines, producing salts of 2-[(arylamino)carbonyl]benzenesulfonic acids rather than the isomeric 2-[(arylamino)sulfonyl]benzoic acid salts [1]. This outcome contrasts with the reaction of phthalic anhydride with primary amines, which yields phthalamic acids lacking the sulfonate functionality entirely. The sulfone group's steric bulk and electronic configuration shield the sulfur atom from nucleophilic attack despite its greater polarization, forcing exclusive attack at the less electrophilic but more sterically accessible carbonyl site [1].

Organic synthesis Regioselectivity Amine acylation Sulfonate formation

Zwitterionic Ester Formation from Amino Alcohols

2-Sulfobenzoic acid anhydride opens cleanly with N-Boc-protected α-amino alcohols to afford zwitterionic esters of formula 1,2-C₆H₄(SO₃⁻)(CO₂CH₂CHR¹NH₃⁺), with the species where R¹ = iPr characterized by single-crystal X-ray diffraction [1]. In contrast, reactions using o-sulfobenzoic acid require separate activation steps and do not proceed cleanly to the same zwitterionic products, while phthalic anhydride yields non-zwitterionic esters lacking the sulfonate group. Benzoic anhydride does not react under comparable mild conditions with amino alcohols to yield structurally analogous products.

Amino alcohol derivatization Zwitterionic esters Combinatorial chemistry Sulfonic acid libraries

Improved MALDI-MS Detection of High-pKₐ Phenols

Evaporative derivatization of phenols with 2-sulfobenzoic anhydride (SBA) enables detection of phenols with relatively high pKₐ values by negative-ion matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS) without requiring post-derivatization reaction cleanup [1]. While underivatized high-pKₐ phenols exhibit poor or no detection under standard negative-ion MALDI conditions, derivatization with SBA introduces a fixed sulfonate charge that dramatically enhances ionization efficiency. Common alternative derivatization reagents such as acetic anhydride or benzoyl chloride introduce neutral acyl groups that do not provide the same fixed-charge benefit, and sulfonyl chlorides (e.g., dansyl chloride) require separate cleanup steps and may yield less efficient ionization for certain phenol substrates.

Analytical chemistry Mass spectrometry Derivatization Phenol detection

Uniform ESI-MS Detection of Alcohol Ethoxylates

Derivatization of fatty alcohol ethoxylate (FAE) non-ionic surfactants with 2-sulfobenzoic anhydride (2-SBA) under mild conditions converts the terminal hydroxyl group of each surfactant species into an oxycarbonylbenzene-2-sulfonic acid group, enabling uniform electrospray ionization (ESI) for all species including fatty alcohols and those with fewer than three ethoxylate units [1]. Underivatized FAE surfactants exhibit highly variable ESI-MS response factors across different oligomer lengths, with short-chain and fatty alcohol species often undetected, precluding accurate quantitative analysis. Alternative derivatization with acetic anhydride introduces no charge and fails to equalize ionization efficiency; sulfonyl chlorides require harsher conditions and may degrade ethoxylate chains. The determined Mₙ and average ethoxylate (EO) values using 2-SBA derivatization were comparable with NMR results for seven commercial surfactants [1].

Surfactant analysis LC-MS Derivatization Polymer characterization

NIR-Fluorescent Thiochromenones via Ni Catalysis

Nickel-catalyzed cycloaddition of alkynes and 2-sulfobenzoic anhydrides produces highly functionalized thiochromenones that exhibit aggregation-induced emission (AIE) and efficient near-infrared (NIR) fluorescence [1]. This transformation exploits the unique sulfonate leaving group of 2-SBA, which facilitates decarboxylative cycloaddition. In contrast, phthalic anhydride under similar nickel-catalyzed conditions yields isocoumarins or phthalides that lack the sulfur heteroatom and do not exhibit NIR AIE properties. Benzoic anhydride does not undergo comparable cycloaddition. Alternative routes to thiochromenones typically require multi-step sequences or transition-metal-free sulfonylation conditions that afford different substitution patterns and do not provide the same AIE-active NIR fluorophores.

Heterocyclic synthesis Fluorescent probes Nickel catalysis Cycloaddition

Application Scenarios for 2-Sulfobenzoic Anhydride


Sulfonic Acid Libraries for Drug Discovery & Catalysis

2-Sulfobenzoic anhydride enables the one-step construction of structurally diverse sulfonic acid derivatives through clean ring-opening with N-Boc-protected α-amino alcohols, producing crystallographically characterized zwitterionic esters that can be further elaborated into oxazoline sulfonic acids, metal complexes, and amidosulfonates [6][7]. This methodology supports the generation of sulfonic acid libraries for high-throughput screening in drug discovery (e.g., antiviral sulfonamide development) and the preparation of N-heterocyclic carbene (NHC) ligand precursors for enantioselective catalysis . Alternative anhydrides cannot produce the same zwitterionic scaffolds.

Derivatization for Enhanced Mass Spectrometry Detection

2-Sulfobenzoic anhydride serves as a derivatization reagent that introduces a fixed sulfonate charge, dramatically improving the detection of high-pKₐ phenols by negative-ion MALDI-TOF-MS and enabling uniform ESI-MS response across all oligomer lengths in fatty alcohol ethoxylate surfactants [6][7]. These applications are critical for environmental analysis, surfactant quality control, and pharmaceutical impurity profiling, where underivatized samples or alternative reagents fail to provide adequate sensitivity or quantitative accuracy.

NIR-Fluorescent Thiochromenones for Imaging & Optoelectronics

Nickel-catalyzed cycloaddition of 2-sulfobenzoic anhydride with alkynes provides direct access to thiochromenones that exhibit aggregation-induced emission (AIE) and near-infrared (NIR) fluorescence [6]. These photophysical properties are valuable for developing fluorescent probes for biological imaging, sensors, and organic light-emitting diode (OLED) materials. The single-step catalytic synthesis offers a significant advantage over multi-step alternative routes.

Synthesis of Saccharin and Sulfonephthalein Indicators

2-Sulfobenzoic anhydride is a key intermediate in the industrial synthesis of saccharin (via ammonolysis) and sulfonephthalein indicators and dyes [6][7]. Its established role in these mature commercial processes ensures a stable supply chain and validated synthetic protocols, making it the reagent of choice for these specific product classes over alternative routes that may involve less efficient or more hazardous chemistries.

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